molecular formula C8H11N3O2 B14904766 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one

2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B14904766
M. Wt: 181.19 g/mol
InChI Key: DZRUQYALYNNMOX-UHFFFAOYSA-N
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Description

2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that features both azetidine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This reaction is carried out under acidic conditions in ethanol, resulting in the formation of azetidinone derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its combined azetidine and pyrimidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O2/c12-7-4-8(13)10-6(9-7)5-11-2-1-3-11/h4H,1-3,5H2,(H2,9,10,12,13)

InChI Key

DZRUQYALYNNMOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=NC(=CC(=O)N2)O

Origin of Product

United States

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